(S)-4-methylisoxazolidin-4-ol
Description
Significance of Chiral N/O-Containing Heterocycles in Advanced Organic Synthesis
Chiral heterocycles containing both nitrogen and oxygen atoms are fundamental scaffolds in the development of pharmaceuticals and other biologically active compounds. numberanalytics.com The three-dimensional arrangement of atoms in these molecules, or their chirality, is often crucial for their biological function, as they interact with chiral biological targets like enzymes and receptors in a specific manner. nih.govlongdom.org This specificity can lead to one enantiomer (a non-superimposable mirror image) of a drug being therapeutically active, while the other may be inactive or even cause undesirable side effects. longdom.orgmdpi.com Consequently, the ability to synthesize enantiomerically pure N/O-containing heterocycles is of paramount importance in medicinal chemistry. nih.govnih.gov These scaffolds are not only prevalent in numerous FDA-approved drugs but are also key components in agrochemicals. numberanalytics.com The growing demand for enantiomerically pure compounds has spurred the development of advanced asymmetric synthetic methodologies. nih.gov
Nitrogen-containing heterocycles are widely found in nature in substances like alkaloids, vitamins, and hormones, and form the basis of many synthetic drugs and materials. nih.gov The presence of heteroatoms allows for the formation of hydrogen bonds, which can enhance the binding affinity of these molecules to biological targets. nih.gov The ability to modify the heterocyclic ring structure enables chemists to fine-tune the physicochemical properties of a molecule, such as its solubility and polarity, which is critical for optimizing its behavior as a drug candidate. nih.gov
Overview of the Isoxazolidine (B1194047) Ring System as a Privileged Scaffold for Synthetic Transformations
The isoxazolidine ring is a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org This structural motif serves as a versatile intermediate in organic synthesis, readily undergoing various transformations to yield more complex acyclic and cyclic compounds. nih.govresearchgate.net A primary method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating stereocenters in a controlled manner.
The isoxazolidine ring is considered a "privileged scaffold" because it can be elaborated into a wide array of other functional groups and molecular architectures. For instance, the N-O bond within the isoxazolidine ring can be cleaved reductively to produce 1,3-aminoalcohols, which are important structural units in many natural products and pharmaceuticals. wikipedia.org The isoxazolidine framework has been utilized in the synthesis of compounds with a range of biological activities, including antiviral, antifungal, and anti-inflammatory properties. researchgate.net
Research Landscape and Challenges in the Stereoselective Synthesis of 4-Hydroxyisoxazolidines, including (S)-4-methylisoxazolidin-4-ol
The stereoselective synthesis of 4-hydroxyisoxazolidines presents a significant challenge for synthetic chemists. The control of stereochemistry at the C4 position, in addition to other stereocenters in the ring, is crucial for accessing specific isomers with desired biological activities. Researchers have developed various strategies to address this challenge, including diastereoselective and enantioselective approaches.
One common strategy involves the hydroboration-oxidation of 2,3-dihydroisoxazoles, which can provide access to both cis and trans isomers of 3-substituted isoxazolidin-4-ols with high stereoselectivity. nih.gov Another approach is the asymmetric 1,3-dipolar cycloaddition of nitrones to alkenes, often employing chiral catalysts to induce enantioselectivity. organic-chemistry.org Despite these advances, the development of general and highly efficient methods for the synthesis of enantiomerically pure 4-hydroxyisoxazolidines remains an active area of research.
The synthesis of specific, highly functionalized derivatives like This compound requires precise control over multiple stereocenters. The challenges lie in developing reactions that proceed with high levels of both diastereoselectivity and enantioselectivity. The pursuit of such molecules is driven by their potential as chiral building blocks for the synthesis of novel therapeutic agents and other complex target molecules. The development of new chiral auxiliaries and catalysts is a key focus in overcoming the existing hurdles in the stereocontrolled synthesis of these valuable compounds. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
(4S)-4-methyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
TWPGPTBIVFHGOA-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@]1(CNOC1)O |
Canonical SMILES |
CC1(CNOC1)O |
Origin of Product |
United States |
Advanced Methodologies for the Asymmetric Synthesis of 4 Hydroxyisoxazolidines
Asymmetric 1,3-Dipolar Cycloaddition Reactions
Asymmetric 1,3-dipolar cycloaddition reactions represent a cornerstone in the synthesis of enantiomerically enriched heterocyclic compounds. This strategy is particularly effective for creating the isoxazolidine (B1194047) scaffold, as the reaction can generate up to three new stereogenic centers in a single, highly controlled step. scielo.br
Nitrone-Olefin Cycloadditions for Enantioselective Isoxazolidine Construction
The [3+2] cycloaddition between a nitrone (as the 1,3-dipole) and an alkene (as the dipolarophile) is a prominent method for synthesizing the isoxazolidine ring system. wikipedia.org This reaction is valued for its ability to directly form a C-C and a C-O bond, converting sp²-rich starting materials into sp³-rich, stereochemically complex products. nih.govorganicreactions.org The development of enantioselective versions of this reaction has been a major driving force, enabling access to optically active 1,3-amino alcohols and other valuable synthetic intermediates after reductive cleavage of the N-O bond. scielo.brwikipedia.org
The stereochemical outcome of the nitrone-olefin cycloaddition is governed by intricate mechanistic details, primarily concerning its regioselectivity and diastereoselectivity.
Regioselectivity: The regiochemical outcome—determining whether a 4-substituted or 5-substituted isoxazolidine is formed—is primarily controlled by the electronic properties of the reactants and can be rationalized by frontier molecular orbital (FMO) theory. wikipedia.orgchim.it
When the alkene (dipolarophile) is electron-rich or electron-neutral, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone. This generally leads to the formation of the 5-substituted regioisomer . wikipedia.orgchim.it
Conversely, when the alkene is electron-poor (e.g., conjugated to an electron-withdrawing group), the interaction between the HOMO of the nitrone and the LUMO of the dipolarophile becomes dominant. wikipedia.org This reverses the regioselectivity, favoring the formation of the 4-substituted isoxazolidine . wikipedia.orgtubitak.gov.tr
Diastereoselectivity: The relative stereochemistry of the newly formed chiral centers is determined by the approach of the two reactants. Typically, two major transition states, endo and exo, are considered. chim.itresearchgate.net The diastereoselectivity is influenced by steric hindrance between the substituents on the nitrone and the alkene. scielo.br In many cases, especially under thermal conditions, mixtures of exo and endo diastereomers are formed. scielo.br However, the use of catalysts or chiral auxiliaries can significantly favor one diastereomer over the other, often leading to the endo-cycloadduct. scielo.brresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states and rationalize the observed selectivities in these reactions. researchgate.netcolab.wsbohrium.com
To overcome the formation of racemic mixtures, significant research has been directed toward catalytic enantioselective versions of the nitrone-olefin cycloaddition. Both organocatalytic and metal-based systems have proven effective in inducing high levels of enantioselectivity.
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of isoxazolidines. Chiral secondary amines, particularly diarylprolinol silyl (B83357) ethers derived from proline, have been identified as highly effective catalysts. mdpi.comcore.ac.uk These catalysts operate by forming a chiral iminium ion with an α,β-unsaturated aldehyde, which then undergoes a conjugate addition with a hydroxylamine (B1172632) derivative. rsc.org The subsequent intramolecular cyclization (hemiacetal formation) yields the desired 5-hydroxyisoxazolidine with high enantioselectivity. rsc.orgthieme-connect.com
This tandem aza-Michael/hemiacetal reaction has been successfully applied to synthesize a range of 5-hydroxyisoxazolidines, which are direct precursors to β-amino acids. rsc.orgmdpi.com Research has demonstrated that these reactions proceed with excellent yields and enantiomeric excesses, often exceeding 90-99% ee. mdpi.comrsc.orgnih.gov
| Catalyst | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Diarylprolinol Trimethylsilyl Ether | Methacrolein and N-Cbz-hydroxylamine | 4-Methyl-5-isoxazolidinone | Good | Up to 96:4 er | mdpi.comnih.gov |
| (S)-Diphenylprolinol Silyl Ether | Cinnamaldehyde and N-Boc-hydroxylamine | 5-Hydroxyisoxazolidine | 94% | 90% ee | rsc.org |
| (S)-Diphenylprolinol Silyl Ether | Cinnamaldehyde and N-Cbz-hydroxylamine | 5-Hydroxyisoxazolidine | 94% | 95% ee | rsc.org |
| Polystyrene-supported cis-4-Hydroxydiphenylprolinol Silyl Ether | Cinnamaldehydes and Hydroxylamines | 5-Hydroxyisoxazolidine | Up to 83% | Up to 99% ee | thieme-connect.com |
Chiral Lewis acids, formed from metal salts and chiral ligands, are widely used to catalyze enantioselective 1,3-dipolar cycloadditions. scielo.br These catalysts typically function by coordinating to the dipolarophile, lowering its LUMO energy and accelerating the reaction while creating a chiral environment that dictates the facial selectivity of the nitrone's approach. lookchem.com
Copper (Cu) Complexes: Chiral copper(II) complexes, often paired with bis(oxazoline) (BOX) or phosphine (B1218219) ligands, have been successfully employed. For instance, a complex of [Cu(MeCN)₄]PF₆ and a chiral ligand catalyzed the cycloaddition to produce an intermediate for an antihelminthic agent in 85% yield and 94% ee. scielo.br
Iridium (Ir) Complexes: While less common for this specific transformation, iridium catalysts are known to be effective in other types of asymmetric cycloadditions and represent a potential area for development. chim.it
Other Metals: A variety of other metal complexes based on titanium, palladium, gold, and iron have also been investigated. chim.itlookchem.comrsc.orgrsc.org For example, chiral titanium complexes generated from Ti(i-OPr)₂Cl₂ and chiral diols have been shown to catalyze the reaction, affording isoxazolidines with optical purities up to 62% ee, which could be enhanced to >95% ee through purification. lookchem.com
| Metal Catalyst System | Reactant Types | Selectivity Control | Yield / Enantioselectivity | Reference |
|---|---|---|---|---|
| Chiral Ti(IV) Complex | Nitrone + 3-Acyl-1,3-oxazolidin-2-one | Diastereo- and Enantioselective | Up to 62% ee (>95% after purification) | lookchem.com |
| Cu(II) + Chiral Ligand | Nitrone + Alkene | Enantioselective (exo-adduct) | 85% yield / 94% ee | scielo.br |
| Fe(OTf)₂ + (S,S)-DBFOX-Ph | Aryl Nitrone + Propioloyloxazolidinone | Enantioselective | Up to 99% yield / up to 98:2 er | rsc.org |
| Au(I) Complex | Allenic Hydroxylamines | Enantioselective Cyclization | High enantioselectivity | rsc.org |
An alternative to enantioselective catalysis is the use of chiral auxiliaries. thieme-connect.com In this approach, an achiral substrate is covalently bonded to an enantiomerically pure molecule (the auxiliary). du.ac.in The steric and electronic properties of the auxiliary then direct the stereochemical course of the cycloaddition, leading to the formation of a specific diastereomer. nih.govacs.org After the reaction, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched isoxazolidine. acs.org
Commonly used auxiliaries are often derived from readily available natural products, such as carbohydrates or terpenes like menthone. nih.govacs.orgqu.edu.sa For example, a nitrone derived from (-)-menthone (B42992) has been used as a chiral glycine (B1666218) equivalent in cycloadditions with allyl-substituted glycosides to produce C-glycosylated amino acids via an isoxazolidine intermediate. acs.org The use of the opposite enantiomer of the auxiliary, (+)-menthone, allows for the synthesis of the corresponding product diastereomer. nih.govacs.org This method is reliable and can provide high levels of diastereoselectivity, making it a valuable tool in asymmetric synthesis. thieme-connect.combath.ac.uk
Influence of Substrate Structure on Stereochemical Outcome and Yield
In asymmetric synthesis, the structure of the substrate, particularly the directing group, plays a pivotal role in determining the stereochemical outcome. nih.gov In the context of 1,3-dipolar cycloadditions to form isoxazolidine rings, the substituents on both the 1,3-dipole (e.g., a nitrone) and the dipolarophile (e.g., an alkene) dictate the facial selectivity of the approach, thereby controlling the relative and absolute stereochemistry of the product.
The diastereoselectivity of cycloaddition reactions is strongly dependent on the relative configuration of the nitrone's stereocenters. researchgate.net For instance, the cycloaddition of a chiral nitrile oxide to α-methylene-γ-lactams demonstrates that the dipole attacks from the less sterically hindered face of the dipolarophile, leading to a major diastereomer. mdpi.com Similarly, in reactions involving 2-(2-oxoindoline-3-ylidene)acetates and nitrones, the steric and electronic properties of substituents on both reactants control the regioselectivity and diastereoselectivity. mdpi.com Ketonitrones, being more sterically hindered, may require harsher reaction conditions compared to aldonitrones to achieve cycloaddition. mdpi.com
The following table illustrates how the choice of substrate in 1,3-dipolar cycloaddition reactions influences the stereochemical outcome.
| Dipole | Dipolarophile | Conditions | Major Product Diastereomer | Diastereomeric Ratio (dr) | Ref |
| Chiral Nitrile Oxide 1 | (S)-3-(1-Methylethenyl)-2-pyrrolidinone | Toluene, reflux | (5'R,5S)-Spiroisoxazoline | 67:33 | mdpi.com |
| C-Phenyl-N-methylnitrone | 2-(2-Oxo-1-phenylindolin-3-ylidene)acetate | Toluene, 110 °C | exo-Spiroisoxazolidine | >99:1 | mdpi.com |
| C,C-Bis(methoxycarbonyl)nitrone | 2-(1-Acetyl-2-oxoindolin-3-ylidene)acetate | Toluene, 110 °C | 5-Spiroisoxazolidine | >99:1 (regioisomer) | mdpi.com |
Other 1,3-Dipolar Cycloaddition Variants for the Synthesis of 4-Hydroxyisoxazolidine Precursors
The Huisgen 1,3-dipolar cycloaddition is a cornerstone for synthesizing five-membered heterocycles like isoxazolidines. wikipedia.orgnih.gov This reaction involves a 1,3-dipole, such as a nitrone or nitrile oxide, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.orgnih.gov Variants of this reaction are continuously developed to access diverse isoxazolidine precursors.
Key variants include:
Nitrone-Olefin Cycloadditions : This is the most common method for creating the isoxazolidine ring. The reaction of nitrones with alkenes can be highly regio- and stereoselective, providing a direct route to substituted isoxazolidines which can then be converted to 4-hydroxyisoxazolidines. researchgate.net
Nitrile Oxide-Alkene Cycloadditions : Using nitrile oxides as the 1,3-dipole leads to the formation of 2-isoxazolines (4,5-dihydroisoxazoles). mdpi.com These compounds are direct precursors that can be reduced to the corresponding isoxazolidines.
Intramolecular Cycloadditions : When the nitrone and the alkene are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur. This strategy is highly effective for constructing fused bicyclic or complex polycyclic isoxazolidine systems. researchgate.net
Catalyzed Cycloadditions : The use of Lewis acids or organocatalysts can influence the rate and stereoselectivity of the cycloaddition, often allowing for reactions under milder conditions and with greater control over the formation of specific stereoisomers. researchgate.netnih.gov
These cycloaddition reactions provide the core isoxazolidine structure, which can then undergo further functional group manipulations to yield the desired 4-hydroxyisoxazolidines. mdpi.com
Non-Cycloaddition Strategies for 4-Hydroxyisoxazolidine Scaffolds
Beyond cycloadditions, several other powerful strategies exist for constructing the 4-hydroxyisoxazolidine framework.
Intramolecular Cyclization of Propargylic N-Hydroxylamines via Gold(I)-Catalysis
A modern approach to isoxazoline (B3343090) precursors involves the gold(I)-catalyzed intramolecular cyclization of propargylic N-hydroxylamines. organic-chemistry.orgacs.orgresearchgate.net This method is efficient, proceeding rapidly at room temperature with low catalyst loading (e.g., 5 mol %). organic-chemistry.orgacs.org The reaction typically utilizes catalysts like (PPh₃)AuCl/AgOTf or (PPh₃)AuNTf₂. organic-chemistry.org The gold(I) catalyst activates the alkyne group, facilitating a 5-endo-dig cyclization by the nucleophilic hydroxylamine oxygen. organic-chemistry.orgresearchgate.net This process yields 4-isoxazolines, which are direct precursors to 4-hydroxyisoxazolidines, with high efficiency and tolerance for various functional groups. organic-chemistry.orgacs.org A key advantage is the preservation of stereochemical integrity, enabling the synthesis of enantiopure 4-isoxazolines from chiral starting materials. organic-chemistry.org
Stereoselective Hydroboration-Oxidation of 4,5-Unsubstituted 2,3-Dihydroisoxazoles
A highly effective and stereoselective non-cycloaddition route to 3-substituted isoxazolidin-4-ols is the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. beilstein-journals.orgnih.gov This two-step process offers excellent control over both regioselectivity and stereoselectivity. beilstein-journals.orggrafiati.com
The hydroboration step is highly regioselective, with the boron atom adding exclusively to the C-5 position and the hydrogen to the C-4 position of the dihydroisoxazole (B8533529) ring. This is attributed to electronic effects, where the endocyclic oxygen atom directs the boron to the less electron-rich C-5. beilstein-journals.org Subsequent oxidation, typically with basic hydrogen peroxide, replaces the boron with a hydroxyl group, yielding only the C-4 hydroxylated isoxazolidine. beilstein-journals.orgnih.gov
Generation of C-3/4-cis and C-3/4-trans Isomers of 3-Substituted Isoxazolidin-4-ols
The hydroboration-oxidation of 2,3-dihydroisoxazoles exhibits high diastereoselectivity, predominantly forming the C-3/4-trans isomer. beilstein-journals.orgnih.gov The hydroborating agent approaches the double bond from the face opposite to the C-3 substituent, leading to a trans relationship between the C-3 substituent and the newly installed hydroxyl group at C-4. beilstein-journals.orgresearchgate.net This stereochemical outcome is consistent across various C-3 alkyl and aryl substituted dihydroisoxazoles. beilstein-journals.org
| Starting 2,3-Dihydroisoxazole | Product (trans-Isoxazolidin-4-ol) | Yield | Diastereomeric Ratio (trans:cis) | Ref |
| N-Benzyl-3-phenyl-2,3-dihydroisoxazole | N-Benzyl-3-phenylisoxazolidin-4-ol | 75% | >99:1 | beilstein-journals.org |
| N-Benzyl-3-p-tolyl-2,3-dihydroisoxazole | N-Benzyl-3-p-tolylisoxazolidin-4-ol | 71% | >99:1 | beilstein-journals.org |
| N-Benzyl-3-cyclohexyl-2,3-dihydroisoxazole | N-Benzyl-3-cyclohexylisoxazolidin-4-ol | 64% | >99:1 | beilstein-journals.org |
Strategies for the Inversion of Relative Configuration within the Isoxazolidine Ring
To access the less favored C-3/4-cis isomers, a strategy for inverting the stereochemistry at the C-4 position has been developed. beilstein-journals.orgnih.gov This is achieved through a sequential oxidation-reduction route. beilstein-journals.orggrafiati.com
Oxidation : The trans-isoxazolidin-4-ol is oxidized to the corresponding isoxazolidin-4-one. A common and efficient reagent for this transformation is the Dess-Martin periodinane. beilstein-journals.orgnih.gov This step removes the stereocenter at C-4.
Stereoselective Reduction : The resulting ketone is then reduced back to an alcohol. The stereochemical outcome of this step is controlled by the choice of reducing agent. Using a bulky reducing agent like L-selectride (lithium tri-sec-butylborohydride) results in the hydride attacking from the less hindered face, which is trans to the C-3 substituent. This leads to the formation of the C-3/4-cis alcohol with high selectivity. beilstein-journals.orgnih.gov In contrast, less bulky reagents like lithium borohydride (B1222165) show lower selectivity. beilstein-journals.org
This inversion strategy provides a reliable method to access both cis and trans diastereomers of 3-substituted isoxazolidin-4-ols from a common precursor. beilstein-journals.orgnih.gov
| Starting trans-Alcohol | Intermediate Ketone | Reducing Agent | Final cis-Alcohol | Yield (Reduction) | Diastereomeric Ratio (cis:trans) | Ref |
| trans-N-Benzyl-3-phenylisoxazolidin-4-ol | N-Benzyl-3-phenylisoxazolidin-4-one | L-selectride | cis-N-Benzyl-3-phenylisoxazolidin-4-ol | 85% | 96:4 | beilstein-journals.org |
| trans-N-Benzyl-3-p-tolylisoxazolidin-4-ol | N-Benzyl-3-p-tolylisoxazolidin-4-one | L-selectride | cis-N-Benzyl-3-p-tolylisoxazolidin-4-ol | 81% | 95:5 | beilstein-journals.org |
| trans-N-Benzyl-3-cyclohexylisoxazolidin-4-ol | N-Benzyl-3-cyclohexylisoxazolidin-4-one | L-selectride | cis-N-Benzyl-3-cyclohexylisoxazolidin-4-ol | 79% | 94:6 | beilstein-journals.org |
Stereochemical Control and Characterization of S 4 Methylisoxazolidin 4 Ol and Analogues
Principles of Enantioselectivity and Diastereoselectivity in 4-Hydroxyisoxazolidine Synthesis
The synthesis of stereochemically defined 4-hydroxyisoxazolidines hinges on the principles of enantioselective and diastereoselective control. Enantioselectivity involves the preferential formation of one enantiomer over the other, while diastereoselectivity governs the relative configuration of multiple stereocenters within a molecule.
Enantioselectivity in the synthesis of hydroxylated isoxazolidines is often achieved through organocatalysis. For instance, the reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes can be catalyzed by chiral secondary amines, like protected diarylprolinols, to produce 5-hydroxyisoxazolidines with high enantiomeric excess (90-99% ee). rsc.orgdiva-portal.orgresearchgate.net This tandem reaction proceeds through a conjugate addition followed by an intramolecular hemiacetal formation, which acts as a thermodynamic driving force, pushing the equilibrium towards the desired product. rsc.org The choice of catalyst and reaction conditions, such as the solvent, is critical for achieving high chemo- and enantioselectivity. rsc.org
Diastereoselectivity is crucial when creating multiple stereocenters, as is the case for many substituted 4-hydroxyisoxazolidines. One powerful method for their synthesis is the 1,3-dipolar cycloaddition of nitrones with alkenes. dergipark.org.tr Another key strategy involves the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. This reaction demonstrates high regioselectivity and trans-stereoselectivity, yielding 3-substituted trans-isoxazolidin-4-ols. nih.govbeilstein-journals.org The substituent at the C-3 position directs the incoming borane (B79455) to the opposite face of the double bond. beilstein-journals.org Furthermore, epoxidation of the C4=C5 double bond in 2,3-dihydroisoxazoles, followed by regioselective hydrolysis, also proceeds with excellent anti-selectivity relative to the C-3 substituent, providing access to trans-3,4-disubstituted isoxazolidine-4,5-diols. researchgate.netsorbonne-universite.fr The relative configuration of these products can be inverted through a sequence of oxidation (e.g., with Dess-Martin periodinane) and stereoselective reduction (e.g., with L-selectride) to furnish the corresponding cis-isomers. nih.govbeilstein-journals.org
The following table summarizes the diastereoselective outcomes of the hydroboration-oxidation of various 2,3-dihydroisoxazoles.
| Entry | R Group | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Phenyl | 2-Benzoyl-3-phenylisoxazolidin-4-ol | 64 | >99:1 |
| 2 | 4-Chlorophenyl | 2-Benzoyl-3-(4-chlorophenyl)isoxazolidin-4-ol | 66 | >99:1 |
| 3 | 4-Methoxyphenyl | 2-Benzoyl-3-(4-methoxyphenyl)isoxazolidin-4-ol | 61 | >99:1 |
| 4 | Methyl | 2-Benzoyl-3-methylisoxazolidin-4-ol | 55 | >99:1 |
| Data sourced from a study on the hydroboration-oxidation of 2,3-dihydroisoxazoles. beilstein-journals.org |
Establishment of Contiguous Stereogenic Centers in Isoxazolidine (B1194047) Ring Systems
A significant challenge in heterocyclic synthesis is the simultaneous and controlled establishment of multiple contiguous stereogenic centers. The 1,3-dipolar cycloaddition reaction is a powerful tool for this purpose, capable of creating up to three adjacent chiral centers in a single step. dergipark.org.trthieme-connect.com
One notable approach is the Scandium triflate (Sc(OTf)₃)-catalyzed [3+2]-cycloaddition of diazoacetoacetate enones with N-aryl nitrones. This method diastereoselectively produces highly functionalized isoxazolidines that possess three contiguous stereogenic centers. thieme-connect.com Similarly, a TMSOTf-mediated intramolecular alkyne-oximium cyclization using O-propargyl hydroxylamines as building blocks also yields isoxazolidines with three contiguous stereocenters. researchgate.net These methods provide precise control over the relative stereochemistry of the newly formed chiral centers. researchgate.net
Another strategy involves a reduction-condensation-1,3-dipolar cycloaddition sequence starting from nitroketones. researchgate.net This one-pot procedure can be applied intramolecularly to generate complex, highly functionalized isoxazolidines with stereo-controlled tri- and tetracyclic systems. The substituents on the olefin and the length of the tether between the nitrone and the alkene strongly influence the stereochemical outcome by dictating the exo or endo approach of the cycloaddition. researchgate.net
The zinc-mediated acyloxyallylation of isoxazolidine-4,5-diols is another effective method for introducing additional stereocenters. This reaction proceeds with excellent 3,4-anti simple diastereoselectivity and good 4,5-syn facial diastereoselectivity, leading to δ-(hydroxyamino)-α,β,γ-triols. sorbonne-universite.frresearchgate.net The observed 3,4-anti selectivity is explained by the Lombardo-Trombini chelation model, where the aldehyde and the acyloxyallylation agent form a six-membered chelate with the zinc ion. sorbonne-universite.fr
The table below illustrates the diastereoselective outcomes of the zinc-mediated acyloxyallylation of N-Boc-protected isoxazolidine-4,5-diols.
| Starting Diol (R group) | Product | Yield (%) | Diastereomeric Ratio (4,5-syn:4,5-anti) |
| Phenyl | N-Boc-δ-(hydroxyamino)-α,β,γ-triol | 88 | 85:15 |
| 4-Chlorophenyl | N-Boc-δ-(hydroxyamino)-α,β,γ-triol | 81 | 75:25 |
| 4-Methoxyphenyl | N-Boc-δ-(hydroxyamino)-α,β,γ-triol | 75 | 80:20 |
| Methyl | N-Boc-δ-(hydroxyamino)-α,β,γ-triol | 56 | 65:35 |
| Data shows the formation of 3,4-anti isomers with excellent selectivity (>90:10). The ratio presented is for the facial diastereoselectivity at C4 and C5. sorbonne-universite.fr |
Chiral Resolution Techniques for 4-Hydroxyisoxazolidine Racemates
When direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture is a common alternative for obtaining enantiomerically pure compounds. Chiral resolution techniques separate the enantiomers of a racemate. For 4-hydroxyisoxazolidine racemates, enzymatic kinetic resolution is a particularly effective and environmentally benign strategy.
Enzymatic kinetic resolution using lipases is a widely employed method for separating the enantiomers of racemic alcohols. mdpi.commdpi.com Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification or transesterification. In a kinetic resolution, the lipase (B570770) selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other, leading to a mixture of an enantioenriched acylated product and the unreacted, enantioenriched alcohol. mdpi.com
This technique is highly applicable to the resolution of racemic 4-hydroxyisoxazolidines. The process typically involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate, in an organic solvent in the presence of a lipase. mdpi.com Lipases like Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CALB) are often used due to their broad substrate scope and high enantioselectivity. mdpi.comresearchgate.net The reaction proceeds until approximately 50% conversion is reached, at which point the acylated ester and the remaining alcohol, now enriched in opposite enantiomers, can be separated by standard chromatographic techniques.
The efficiency of the resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (often >100) are desirable for achieving high enantiomeric excess (ee) in both the product and the unreacted starting material. researchgate.net The choice of enzyme, acyl donor, solvent, and temperature are all critical parameters that can be optimized to maximize both the reaction rate and the enantioselectivity. researchgate.netnih.govresearchgate.net For example, studies on the resolution of other cyclic alcohols have shown that changing the solvent or using a specific lipase can dramatically improve the E value. mdpi.com This well-established methodology provides a robust pathway for accessing enantiomerically pure (S)- or (R)-4-hydroxyisoxazolidines from their racemic mixtures.
Reactivity and Synthetic Transformations of 4 Hydroxyisoxazolidine Derivatives
Ring-Opening Reactions for the Synthesis of Acyclic Intermediates
The cleavage of the N-O bond in the isoxazolidine (B1194047) ring is a powerful method for the stereoselective synthesis of 1,3-aminoalcohols and other important acyclic structures. This transformation can be achieved through several methods, most notably through reductive processes.
The reductive cleavage of the N-O bond in 4-hydroxyisoxazolidines is a well-established method for the synthesis of 1,3-aminoalcohols, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netpolyu.edu.hk This transformation is typically achieved using catalytic hydrogenation or chemical reducing agents.
A common method involves catalytic hydrogenation over Raney nickel. researchgate.netpolyu.edu.hk For instance, bicyclic isoxazolidines can be effectively converted into the corresponding 1,3-aminoalcohols with high conversion and yield. The reaction is often carried out under a pressure of 40 psi in the presence of triethylamine. polyu.edu.hk The choice of catalyst and reaction conditions can be crucial for the success of the reaction. While Pd/C is a common hydrogenation catalyst, it has been found in some cases that only specific functional groups are tolerated. nih.gov
Alternatively, reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to achieve the reductive ring-opening. For example, N-H 1,3-oxazinanes, which can be derived from isoxazolidines, can be reduced with LiAlH₄ to afford the corresponding syn-N-methyl-1,3-aminoalcohols in high yields. acs.org This demonstrates that from a common isoxazolidine precursor, both N-H and N-methyl 1,3-aminoalcohols can be prepared. acs.org
The intramolecular 1,3-dipolar cycloaddition of ω-unsaturated chiral nitrones, followed by the reductive opening of the resulting isoxazolidine ring, provides a pathway to five- and seven-membered ring compounds containing chiral hydroxy and amine functionalities with high enantiomeric purity and in excellent yields. researchgate.net
Table 1: Reductive Ring-Opening of Isoxazolidine Derivatives
| Isoxazolidine Precursor | Reducing Agent/Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| Bicyclic Isoxazolidines | Raney Nickel, H₂ (40 psi), Et₃N | 1,3-Amino-alcohol | High conversion and yield. | polyu.edu.hk |
| N-H 1,3-Oxazinanes (from Isoxazolidines) | LiAlH₄ | syn-N-Methyl-1,3-aminoalcohol | High yield. | acs.org |
| Isoxazolidines from Intramolecular Cycloaddition | Reductive Cleavage | Cyclic Compounds with Chiral Hydroxy and Amine Groups | High enantiomeric purity and excellent yield. | researchgate.net |
Isoxazolidine systems can undergo various rearrangement reactions, either thermally induced or catalyzed by transition metals, to yield a range of heterocyclic structures. A notable example is the ruthenium-catalyzed N-demethylative rearrangement of isoxazolidines to produce N-H-1,3-oxazinanes. acs.orgnih.gov This stereospecific transformation involves the activation of the N-methyl group and its insertion into the N-O bond, leading to a ring-expanded product. acs.org These N-H-1,3-oxazinanes are valuable synthetic intermediates that can be further converted to N-H-1,3-aminoalcohols. acs.orgnih.gov
Another significant thermal rearrangement is the Baldwin rearrangement, where 2,3-dihydroisoxazoles (which can be related to isoxazolidines) undergo a thermally induced ring contraction to form acyl aziridines. nih.gov This reaction, however, can be accompanied by side reactions such as the electrocyclic ring opening of the aziridine (B145994) product to form oxazolines. nih.gov
The reaction of nitrones with phosphinylallenes can lead to the formation of 4-phosphinylpyrrolidin-3-ones, which involves the rearrangement of an intermediate isoxazolidine. researchgate.net Additionally, thermal interconversion between different isoxazolidine diastereomers has been observed and can be monitored by techniques such as ¹H NMR. researchgate.net
Table 2: Ring Rearrangements of Isoxazolidine Systems
| Starting Material | Conditions | Product | Type of Rearrangement | Reference |
|---|---|---|---|---|
| cis-Isoxazolidines | Ruthenium Catalyst | N-H 1,3-Oxazinanes | Catalytic N-demethylative rearrangement | acs.orgnih.gov |
| 2,3-Dihydroisoxazoles | Thermal | Acyl Aziridines | Baldwin Rearrangement | nih.gov |
| Isoxazolidine intermediate | Reaction with phosphinylallenes | 4-Phosphinylpyrrolidin-3-one | Rearrangement | researchgate.net |
| Diastereomeric Isoxazolidines | Thermal | Interconverted Isoxazolidine | Thermal Interconversion | researchgate.net |
Selective Functional Group Interconversions on the Isoxazolidine Nucleus
The isoxazolidine ring is stable enough to allow for selective manipulations of functional groups attached to it. For instance, the hydroxyl group at the C-4 position can be a handle for various transformations. One important sequence is the oxidation of a C-3/4-trans isoxazolidin-4-ol to the corresponding isoxazolidin-4-one, followed by a stereoselective reduction to yield the C-3/4-cis isomer. This oxidation/reduction route allows for the inversion of the relative configuration at the C-4 position. nih.gov
Furthermore, the isoxazolidine framework can be part of more complex derivatizations. For example, (pyrazolylcarbonyl)isoxazolidines have been synthesized, and their reduction reactions have been studied. nih.gov These studies show that different reactive sites on the molecule can be selectively targeted. nih.gov The synthesis of various N- and O-derivatives of dihydroxyimidazolidine-2-thione demonstrates the possibility of functionalizing heterocyclic systems without disrupting the core structure. mdpi.com
Nucleophilic Substitution Reactions on Halogenated and Epoxidized 4-Hydroxyisoxazolidines
While direct nucleophilic substitution on the hydroxyl group of 4-hydroxyisoxazolidines is challenging due to the poor leaving group nature of the hydroxide (B78521) ion, conversion of the hydroxyl group to a better leaving group or its incorporation into an epoxide ring opens up pathways for substitution reactions. Halogenoalkanes, for example, are known to undergo nucleophilic substitution reactions where the halogen atom is displaced by a nucleophile. libretexts.org
In a related context, the reactivity of 5-bromo-4-hydroxyisoxazolidine has been compared with 4,5-dibromoisoxazolidines in reactions such as methanolysis and azidation. researchgate.net These studies provide insight into the nucleophilic substitution patterns on halogenated isoxazolidines. Furthermore, an NMR study has detailed the formation of 5-bromo-4-hydroxyisoxazolidine from the corresponding isoxazolidinyl epoxide, highlighting the epoxide as a key intermediate for introducing functional groups via nucleophilic ring-opening. researchgate.net
Oxidation and Reduction Pathways within the 4-Hydroxyisoxazolidine Scaffold
Oxidation and reduction reactions are fundamental transformations for manipulating the 4-hydroxyisoxazolidine scaffold. A key transformation is the oxidation of the C-4 hydroxyl group to a ketone, forming an isoxazolidin-4-one. The Dess-Martin periodinane is an effective reagent for this purpose. nih.gov The resulting ketone can then be stereoselectively reduced. For example, using L-selectride as the reducing agent can lead to the formation of the C-3/4-cis-4-hydroxyisoxazolidine from the corresponding ketone, effectively inverting the stereochemistry from the initial C-3/4-trans-alcohol. nih.govbeilstein-journals.org
The oxidation of the isoxazolidine ring itself, for instance with peroxy acids, can lead to the formation of nitrones or N-hydroxy-1,3-tetrahydrooxazines. acs.org On the other hand, the isoxazolidine ring can be synthesized through oxidative intramolecular bromo-amination of N-alkenoxyl sulfonamides, which proceeds in high yields and with good diastereoselectivities. organic-chemistry.org
Table 3: Oxidation and Reduction of 4-Hydroxyisoxazolidine Derivatives
| Substrate | Reagent | Product | Transformation | Reference |
|---|---|---|---|---|
| C-3/4-trans-Isoxazolidin-4-ol | Dess-Martin Periodinane | Isoxazolidin-4-one | Oxidation of secondary alcohol | nih.gov |
| Isoxazolidin-4-one | L-selectride | C-3/4-cis-Isoxazolidin-4-ol | Stereoselective reduction of ketone | nih.govbeilstein-journals.org |
| Isoxazolidine | Peroxy acids | Nitrone or N-hydroxy-1,3-tetrahydrooxazine | Oxidation of the isoxazolidine ring | acs.org |
| N-Alkenoxyl sulfonamides | Umpolung of alkali metal bromides | Isoxazolidine | Oxidative intramolecular bromo-amination | organic-chemistry.org |
Computational and Spectroscopic Investigations of 4 Hydroxyisoxazolidine Structures
Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment
Spectroscopic analysis is fundamental to the structural identification and stereochemical determination of chiral molecules like (S)-4-methylisoxazolidin-4-ol. High-precision techniques offer unambiguous evidence of the molecular framework and the spatial orientation of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. One-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl group, the methylene (B1212753) protons (CH₂), and the hydroxyl proton, while the ¹³C NMR spectrum would reveal the chemical shifts for the three carbon atoms in the molecule.
Two-dimensional (2D) NMR techniques are employed for more complex structural and configurational assignments. youtube.com
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings through-bond, revealing which protons are adjacent to one another. princeton.edu This would help in assigning the signals of the isoxazolidine (B1194047) ring protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms they are directly attached to. princeton.eduyoutube.com This provides a clear link between the ¹H and ¹³C spectra, confirming the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of whether they are bonded. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule by observing through-space interactions, for instance, between the methyl group and other protons on the isoxazolidine ring. princeton.edu
The specific chemical shifts and coupling constants observed in these NMR experiments allow for the detailed mapping of the molecular structure and the relative configuration of its stereocenters. mdpi.comconnectedpapers.com
Table 1: Representative ¹H and ¹³C NMR Data for a 4-Hydroxyisoxazolidine Structure (Note: This table is illustrative and shows typical chemical shift ranges for the specified functional groups.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HSQC Correlations | Key NOESY Correlations |
| CH ₃-C4 | ~1.5 | ~25 | N/A | Correlates with C4 | Protons on C3 and C5 |
| C3-H ₂ | ~3.0 - 3.5 | ~50 | C5-H₂ | Correlates with C3 | Protons on C5 and CH₃ |
| C5-H ₂ | ~3.8 - 4.2 | ~75 | C3-H₂ | Correlates with C5 | Protons on C3 and CH₃ |
| OH | Variable | N/A | N/A | N/A | Nearby ring protons |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which measures the mass-to-charge ratio as a whole number, HRMS can determine the mass with extremely high accuracy (typically to several decimal places). libretexts.org
This precision is possible because the exact mass of an atom is not an integer. For example, a ¹²C atom has a mass of exactly 12.00000 amu, while a ¹H atom is 1.00783 amu, and an ¹⁶O atom is 15.9949 amu. libretexts.org By measuring the molecular ion peak with high resolution, a single, unambiguous molecular formula can be determined from the unique combination of these precise atomic masses. For this compound (C₄H₉NO₂), HRMS would be used to verify its exact mass, distinguishing it from any other isomers or compounds with the same nominal mass.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govthieme-connect.de The technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to generate an electron density map, which reveals the precise spatial arrangement of every atom in the molecule. purechemistry.org
For a chiral molecule like this compound, which is enantiomerically pure, X-ray analysis can unequivocally establish the absolute stereochemistry at the C4 chiral center as S. researchgate.net This experimental confirmation is crucial and serves as the ultimate proof of configuration, validating results that may have been inferred from other spectroscopic techniques or synthetic pathways. purechemistry.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tutorchase.com The technique is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations. tutorchase.com
An IR spectrum plots the intensity of absorption versus the frequency (typically in wavenumbers, cm⁻¹). For this compound, the key functional groups would produce distinct absorption bands. pressbooks.publibretexts.org The presence of a hydroxyl (-OH) group would be indicated by a strong, broad band around 3200-3600 cm⁻¹. The C-H bonds of the methyl and methylene groups would show stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org Additionally, C-O and C-N stretching vibrations would be observable in the fingerprint region (below 1500 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong |
| Amine/Ether | C-N stretch | 1020 - 1250 | Medium |
| Alcohol/Ether | C-O stretch | 1050 - 1260 | Medium to Strong |
Quantum Chemical Calculations for Mechanistic and Conformational Insight
Alongside experimental techniques, computational chemistry provides powerful tools for understanding molecular structure and behavior at an electronic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate optimized molecular geometries, predict spectroscopic properties, and explore the potential energy surface of a compound. researchgate.netresearchgate.net
For this compound, DFT calculations can be used to determine the most stable three-dimensional structure by finding the geometry that corresponds to a minimum on the potential energy surface. researchgate.net Furthermore, a conformational analysis can be performed by calculating the relative energies of various possible conformers (different spatial arrangements arising from bond rotations). nih.goveurjchem.com This analysis reveals the conformational landscape of the molecule, identifying the lowest energy (most populated) conformers and the energy barriers between them. Such theoretical insights are invaluable for interpreting experimental data, particularly from NMR spectroscopy, and for understanding the molecule's reactivity and interactions. researchgate.net
Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling
The formation of the 4-hydroxyisoxazolidine ring system, such as in this compound, often proceeds through complex multi-step reaction pathways. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for mapping out these mechanisms and identifying the crucial transition state (TS) structures that govern the reaction kinetics.
In the context of forming 4-substituted isoxazolidines, computational studies on analogous systems have revealed the intricate details of the reaction energy landscape. For instance, the reaction between aminoguanidine (B1677879) and methylglyoxal (B44143) to form a triazine derivative, a process with mechanistic parallels to isoxazolidine formation, was shown to proceed in four distinct steps: condensation, dehydration, ring closure, and a final dehydration. researchgate.netnih.gov DFT calculations were instrumental in locating the intermediates and transition states for each elementary step, providing a complete free-energy profile of the reaction. researchgate.netnih.gov
Table 1: Representative Calculated Energy Barriers for Reaction Steps in Heterocycle Formation
| Reaction Step | Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |
| Dehydration | Aminoguanidine + Methylglyoxal | DFT/Dmol3 | 12.65 |
This table is illustrative and based on a related heterocyclic system due to the absence of specific published data for this compound.
Prediction of Regioselectivity and Stereoselectivity using Electronic Structure Descriptors (e.g., CDFT indices, ELF)
The formation of this compound from its precursors can potentially yield different regio- and stereoisomers. Predicting and controlling this selectivity is a major challenge in synthetic chemistry. Computational methods, leveraging electronic structure descriptors, offer a predictive framework to understand and rationalize the observed selectivity.
Conceptual Density Functional Theory (CDFT) provides a powerful set of reactivity indices that can forecast the most likely outcome of a reaction. These indices, such as global and local electrophilicity and nucleophilicity, quantify the electronic character of the reactants. For the synthesis of isoxazolidines via 1,3-dipolar cycloaddition, CDFT can be used to predict the regioselectivity by analyzing the interaction between the nitrone (the 1,3-dipole) and the alkene (the dipolarophile). The most favorable reaction pathway is typically the one that involves the strongest interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other.
The Electron Localization Function (ELF) is another crucial tool, particularly for understanding stereoselectivity. ELF provides a visual and quantitative measure of electron pairing in a molecule. By analyzing the ELF topology of the transition state, chemists can gain insights into the formation of new chemical bonds and the steric and electronic factors that favor one stereochemical outcome over another. For example, in the transition state leading to this compound, the arrangement of the substituents on the newly forming stereocenters would be influenced by the minimization of Pauli repulsion, which is captured by the ELF analysis. This allows for a rationalization of why the (S)-configuration at the C4 position might be favored under specific reaction conditions.
Table 2: Key Electronic Structure Descriptors for Reactivity Prediction
| Descriptor | Theory | Application in Isoxazolidine Synthesis |
| Global/Local Electrophilicity | CDFT | Prediction of regioselectivity in [3+2] cycloadditions. |
| Global/Local Nucleophilicity | CDFT | Prediction of regioselectivity in [3+2] cycloadditions. |
| Electron Localization Function (ELF) | ELF Analysis | Rationalization of stereoselectivity by visualizing bond formation and steric interactions in the transition state. |
This table outlines the general application of these descriptors in the absence of specific studies on this compound.
Retrosynthetic Analysis and Strategic Design for 4 Hydroxyisoxazolidine Derivatives
Disconnection Approaches for the Isoxazolidine (B1194047) Ring System
The isoxazolidine ring is a key structural motif in many biologically active compounds and natural products. nih.govrsc.org Its synthesis has been the subject of extensive research, leading to several effective disconnection strategies. A disconnection approach involves the imaginary breaking of bonds in the target molecule to identify simpler precursors, or synthons. lkouniv.ac.inrnlkwc.ac.inyoutube.com
The most prominent and versatile method for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene (a dipolarophile). chim.itqu.edu.sa This [3+2] cycloaddition is highly convergent and allows for the formation of the five-membered ring with good control over regioselectivity and stereoselectivity. chim.itqu.edu.sanih.gov The disconnection, therefore, involves breaking the C-C and N-O bonds formed during the cycloaddition. The choice of substituents on both the nitrone and the alkene dictates the substitution pattern of the resulting isoxazolidine. nih.gov
Another significant disconnection strategy is intramolecular cyclization . researchgate.netrsc.orgnih.gov This approach involves disconnecting one of the heterocyclic bonds, leading to a linear precursor that can be cyclized in a subsequent step. Common intramolecular cyclization strategies for isoxazolidines include:
Intramolecular 1,3-dipolar cycloaddition: An alkene and a nitrone functionality are present in the same molecule, leading to the formation of a fused or bridged isoxazolidine system upon cyclization. rsc.orgnih.gov
Electrophilic or palladium-mediated cyclization of unsaturated hydroxylamines: These methods have been developed as alternative routes to isoxazolidines. acs.org
Intramolecular oxidative cycloaddition of aldoximes: This method can be catalyzed by hypervalent iodine species to produce fused isoxazole (B147169) and isoxazoline (B3343090) derivatives. mdpi.com
Identification of Synthons and Corresponding Synthetic Equivalents for 4-Hydroxyisoxazolidines
Based on the disconnection approaches, specific synthons and their real-world synthetic equivalents can be identified for the synthesis of 4-hydroxyisoxazolidines. Synthons are idealized fragments resulting from a disconnection, and synthetic equivalents are the actual reagents used in the laboratory to perform the desired transformation. lkouniv.ac.inyoutube.com
A key disconnection for a 4-hydroxyisoxazolidine would be at the C4-C5 and N-O bonds, suggesting a nitrone and an enolate synthon. The corresponding synthetic equivalents would be a stable nitrone and a ketone or an enol ether.
| Disconnection | Synthon | Synthetic Equivalent | Forward Reaction |
| C-C and N-O bonds | Nitrone + Alkene | A stable nitrone and an alkene | 1,3-Dipolar Cycloaddition |
| One heterocyclic bond | Linear precursor with terminal functional groups | Unsaturated hydroxylamine (B1172632) or similar precursor | Intramolecular Cyclization |
For the specific synthesis of 4-hydroxyisoxazolidines, a highly effective strategy is the 1,3-dipolar cycloaddition of a nitrone with a suitable alkene. The regioselectivity of this reaction is crucial for obtaining the desired 4-substituted product. nih.gov
Principles of Atom Economy and Efficiency in the Synthesis of 4-Hydroxyisoxazolidine-Containing Molecules
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.
Reactions with high atom economy are highly desirable in chemical synthesis. The 1,3-dipolar cycloaddition is an excellent example of an atom-economical reaction, as all the atoms of the nitrone and the alkene are incorporated into the isoxazolidine product. researchgate.net This makes it a highly efficient and environmentally friendly method for constructing the isoxazolidine ring.
In contrast, reactions that utilize protecting groups, stoichiometric reagents, or generate significant byproducts have lower atom economy. To design efficient and sustainable syntheses of 4-hydroxyisoxazolidine-containing molecules, chemists should prioritize addition reactions, utilize catalytic methods, and minimize the use of protecting groups and stoichiometric reagents.
Applications of 4 Hydroxyisoxazolidine Scaffolds in Complex Organic Synthesis
Utility as Chiral Building Blocks for the Construction of Diverse Molecular Architectures
4-Hydroxyisoxazolidine scaffolds serve as valuable chiral building blocks in the synthesis of a wide array of molecular architectures. sigmaaldrich.comnih.gov Their inherent stereochemistry and functional group handles make them ideal starting materials for creating complex molecules with defined three-dimensional structures. The isoxazolidine (B1194047) framework can be strategically manipulated and transformed into various other cyclic and acyclic structures, thereby providing access to diverse chemical matter.
The versatility of these scaffolds is demonstrated by their use in the synthesis of enantiomerically pure compounds. For instance, by choosing the appropriate synthetic route, isoxazolidinyl analogues with either syn or anti configurations relative to a glycine (B1666218) unit can be prepared. nih.gov This control over stereochemistry is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form.
Enantioselective Synthesis of Complex Nitrogen/Oxygen-Containing Heterocycles
The enantioselective synthesis of complex heterocycles containing both nitrogen and oxygen atoms is a significant area of organic synthesis, and 4-hydroxyisoxazolidine scaffolds have proven to be instrumental in this endeavor. albany.eduacs.org These scaffolds provide a pre-organized framework that facilitates the stereocontrolled introduction of additional atoms and ring systems.
One of the primary methods for synthesizing isoxazolidines is the 1,3-dipolar cycloaddition reaction. albany.eduorganic-chemistry.org The enantioselective variant of this reaction, often employing chiral catalysts, allows for the production of highly functionalized isoxazolines with excellent enantiomeric ratios. nih.gov These isoxazolines can then be further elaborated into more complex heterocyclic systems. For example, bifunctional organocatalysts have been utilized in the kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones, providing access to enantioenriched β-amino acids after N-O bond cleavage. wustl.edu
Precursors to Natural Products and Biologically Inspired Analogues (focus on synthetic pathway)
The isoxazolidine scaffold is a key intermediate in the total synthesis of various natural products and their analogues. albany.eduacs.org The inherent reactivity of the N-O bond within the isoxazolidine ring allows for its cleavage under specific conditions to unveil new functionalities, which can then be used to construct the target molecules.
Isoxazolidines serve as valuable precursors for the synthesis of both α- and β-amino acids and their derivatives. nih.govwustl.edu Stereodivergent approaches have been developed for the synthesis of isoxazolidine analogues of α-amino acid nucleosides, starting from readily available chiral precursors like L-serine. nih.gov These methods, which include Michael addition and nucleophilic addition of enolates, allow for controlled stereochemistry at the newly formed stereogenic center. nih.gov Similarly, enantioenriched β-amino acids can be obtained from the kinetic resolution of isoxazolidin-5-ones. wustl.edu
The isoxazolidine ring has also been utilized in the synthesis of alkaloids. A notable example is the thermic ring contraction of an isoxazolidine derivative, which was a key step in the total synthesis of (±)-Gelsemoxonine. albany.eduacs.org
Isoxazolidine-based nucleoside analogues represent an important class of compounds with potential therapeutic applications. nih.govresearchgate.net The isoxazolidine ring acts as a mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. albany.eduacs.org Synthetic strategies often involve the 1,3-dipolar cycloaddition of nitrones to vinyl nucleobases or their precursors. nih.gov This approach allows for the construction of the core isoxazolidine ring with the nucleobase attached at a specific position. Further manipulations can then be carried out to introduce other desired functionalities. For instance, 5-arylisoxazolidin-3-yl-3-diethoxyphosphonates have been synthesized and converted to their corresponding phosphonic acids, which have shown cytotoxic activity. nih.gov
Development of Spiro-β-Lactam Derivatives and Other Fused Ring Systems
Spiro-β-lactams are a unique class of β-lactams characterized by a spiro-fused ring system, which imparts a distinct three-dimensional architecture. nih.govdigitellinc.comutrgv.edu These compounds have garnered significant interest due to their diverse biological activities. nih.govscirp.org The synthesis of spiro-β-lactams often involves the cycloaddition of a ketene (B1206846) to an imine, a reaction known as the Staudinger cycloaddition. digitellinc.com
Isoxazolidine scaffolds can be utilized as precursors for the imine component in the Staudinger reaction. For example, a multi-step synthesis can be envisioned where the isoxazolidine is first converted to a suitable imine, which then undergoes cycloaddition with a ketene to furnish the spiro-β-lactam. The synthesis of chiral spirocyclic β-lactams derived from 6-aminopenicillanic acid has been explored, leading to compounds with potent activity against HIV and Plasmodium. nih.gov
Intermediates for the Synthesis of Related Privileged Heterocyclic Structures (e.g., Pyrazolidines)
The isoxazolidine ring can serve as a synthetic intermediate for the preparation of other important heterocyclic scaffolds, such as pyrazolidines. organic-chemistry.org This transformation typically involves a ring-opening and subsequent ring-closing cascade. For example, a palladium-catalyzed process for alkene carboamination can be employed to generate various heterocycles, including isoxazolidines and pyrazolidines, from common starting materials. organic-chemistry.org The ability to convert isoxazolidines into other privileged heterocyclic structures further highlights their synthetic utility and importance as versatile building blocks in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
